N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride is a synthetic small molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a cinnamamide moiety at the 2-position. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS.ClH/c26-21(12-11-17-7-3-1-4-8-17)24-22-23-19-13-14-25(16-20(19)27-22)15-18-9-5-2-6-10-18;/h1-12H,13-16H2,(H,23,24,26);1H/b12-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXLBLKYHFQLJA-CALJPSDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride is a complex organic compound with significant potential in pharmaceutical research. Its unique molecular structure incorporates various heterocyclic components that contribute to its biological activity and potential applications in drug development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Structure and Properties
The compound's molecular formula is C₁₅H₁₈ClN₃S, with a molecular weight of 307.84 g/mol. The structural complexity arises from the presence of a thiazolo-pyridine ring system fused with a benzyl group and a cinnamamide moiety.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃S |
| Molecular Weight | 307.84 g/mol |
| Chemical Structure | Contains thiazolo[5,4-c]pyridine and cinnamamide moieties |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Compounds with similar structures have exhibited inhibitory effects on pathways related to cancer and metabolic disorders .
Pharmacological Studies
- Antimicrobial Activity : Research has shown that derivatives of benzyl cinnamamide exhibit significant antimicrobial properties. In particular, N-benzyl cinnamamide has been identified as an effective anti-biofilm agent against Vibrio harveyi, demonstrating a minimum inhibitory concentration (MIC) significantly lower than other tested compounds .
- Neuroleptic Activity : Studies on related compounds suggest potential neuroleptic effects, where modifications to the benzamide structure enhance activity against psychotic disorders. For instance, certain benzamide derivatives have shown increased potency compared to traditional neuroleptics like haloperidol .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of N-benzyl cinnamamide against Vibrio harveyi. The results indicated that at concentrations ranging from 0.625 to 10 mg/mL, the compound significantly inhibited bacterial growth and biofilm formation. The MIC values were found to be 1 mg/mL for V. harveyi strains 1114 and BAA 1116 .
Case Study 2: Neuroleptic Properties
In another study focused on benzamide derivatives, compounds similar to this compound were tested for their ability to inhibit apomorphine-induced stereotyped behavior in rats. Results indicated that modifications to the structure could enhance antipsychotic efficacy while reducing side effects associated with traditional treatments .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Condition | MIC (mg/mL) |
|---|---|---|---|
| Antimicrobial | N-benzyl cinnamamide | Vibrio harveyi | 1 |
| Neuroleptic | Benzamide derivatives | Psychotic behavior in rats | Varies |
Table 2: Comparative Efficacy of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydrothiazolo[5,4-c]pyridine scaffold is highly modifiable, with substituents dictating pharmacological and physicochemical properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Molecular details for the target compound are inferred from structural analogs.
Pharmacological and Functional Insights
- Anticoagulant Activity : The isotope-substituted analog () inhibits activated blood coagulation factor X (FXa), a target for thrombotic disease treatment. This suggests that the core scaffold can be tailored for anticoagulant applications, though the target compound’s cinnamamide group may alter selectivity .
- Antimicrobial Activity : Derivatives with sulfonyl-pyrrole substituents () exhibit in vitro antimicrobial effects. The cinnamamide group in the target compound, with its conjugated double bond, could similarly interact with microbial membranes or enzymes .
- Solubility and Formulation: The hydrochloride salt form (common to the target compound and analogs in and ) improves solubility.
Physicochemical and Metabolic Considerations
- Molecular Weight and Lipophilicity : The tert-butyl analog () has a molecular weight of 442.018, indicating that bulky substituents increase mass without necessarily compromising activity. The fluorine atom in the 4-fluorophenyl analog () may reduce metabolic degradation via electron-withdrawing effects .
- Isotope Effects : Substituting hydrogen with deuterium () prolongs half-life by slowing cytochrome P450-mediated metabolism, a strategy to optimize pharmacokinetics .
Q & A
Q. Critical conditions :
Q. Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | N-methyl-4-piperidone, S, cyanamide, CO₂ | 65–75 | >95% | |
| Acylation | Cinnamoyl chloride, DCM, 50°C, 12h | 80–85 | >98% |
Basic: How is the purity and structural integrity of the compound validated post-synthesis?
Answer:
- HPLC : Quantifies purity (>98% required for pharmacological studies) using C18 columns and UV detection at 254 nm .
- NMR : Confirms proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm; benzyl CH₂ at δ 3.8–4.2 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~450) .
Advanced: How can synthesis be optimized to improve yield and reduce side products?
Answer:
- Catalyst screening : Use of Pd/C or Ni catalysts for selective hydrogenation during cyclization .
- Solvent optimization : Replace DCM with acetonitrile to enhance acylation efficiency .
- Temperature gradients : Gradual warming during lithiation reduces undesired byproducts .
- In-line monitoring : FTIR or Raman spectroscopy to track reaction progress in real time .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
- Replicate studies : Ensure identical assay conditions (pH, temperature, buffer composition) .
- Isomer analysis : Use chiral HPLC to check for enantiomeric impurities affecting activity .
- Target validation : Confirm binding via SPR (surface plasmon resonance) or crystallography .
Advanced: What experimental designs are recommended to elucidate the compound’s mechanism of action?
Answer:
- Kinase profiling : Screen against a panel of 50+ kinases to identify primary targets .
- Cellular assays : Measure intracellular Ca²⁺ flux or cAMP levels to infer GPCR modulation .
- Knockout models : Use CRISPR/Cas9 to silence candidate targets (e.g., Factor Xa) and assess activity loss .
Advanced: How should stability studies be designed to determine shelf-life and storage conditions?
Answer:
Q. Table 2: Stability Data
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 4 weeks | 5–8 | Hydrolyzed cinnamamide |
| pH 2, 24h | 15 | Ring-opened thiazole |
Advanced: What computational approaches are suitable for predicting binding modes?
Answer:
- Docking simulations : Use AutoDock Vina with Factor Xa (PDB: 2W26) to model interactions .
- MD simulations : 100ns runs to assess binding stability in physiological conditions .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to guide analog design .
Advanced: How is this compound utilized in synthesizing anticoagulants like Edoxaban?
Answer:
It serves as a key intermediate in Edoxaban’s synthesis:
Amide coupling : React with cyclohexylamine derivatives under HATU activation .
Deprotection : Remove Boc groups using TFA .
Final salt formation : Precipitation with p-toluenesulfonic acid .
Q. Reference pathway :
Ethyl ester intermediate → Amidation → Deprotection → Final formulation .
Advanced: How can structure-activity relationship (SAR) studies be structured to improve potency?
Answer:
Q. Table 3: SAR Trends
| Modification | Effect on IC₅₀ (Factor Xa) |
|---|---|
| Benzyl → Naphthyl | 2.5-fold improvement |
| Thiazole → Oxazole | Loss of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
